molecular formula C22H27N3O5 B241202 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide

Katalognummer B241202
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: GDVWWDYSSQZATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in scientific literature.

Wirkmechanismus

The mechanism of action of Compound X is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Compound X in lab experiments is its potential as a therapeutic agent. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of Compound X is not fully understood, which can make it difficult to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for research on Compound X. One potential direction is the development of new cancer therapies based on the inhibition of the enzymes targeted by this compound. Another potential direction is the investigation of the anti-inflammatory properties of Compound X for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesemethoden

The synthesis of Compound X is a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis of Compound X is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Compound X has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that Compound X has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

Eigenschaften

Molekularformel

C22H27N3O5

Molekulargewicht

413.5 g/mol

IUPAC-Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]propanamide

InChI

InChI=1S/C22H27N3O5/c26-18(23-13-16(17-2-1-9-30-17)24-7-10-29-11-8-24)5-6-25-21(27)19-14-3-4-15(12-14)20(19)22(25)28/h1-4,9,14-16,19-20H,5-8,10-13H2,(H,23,26)

InChI-Schlüssel

GDVWWDYSSQZATR-UHFFFAOYSA-N

SMILES

C1COCCN1C(CNC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=CC=CO5

Kanonische SMILES

C1COCCN1C(CNC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=CC=CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.